2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the reaction of 4-chlorophenylboronic acid with 4-methoxyphenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often using palladium catalysts and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted organoboron compounds .
Scientific Research Applications
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate involves its ability to participate in transmetalation reactions. In the Suzuki–Miyaura coupling, the compound transfers its boron-bound organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler organoboron compound used in similar coupling reactions.
4-Methoxyphenylboronic acid: Shares the methoxy group, making it structurally similar.
4-Chlorophenylboronic acid: Contains the chlorophenyl group, similar to the compound .
Uniqueness
2-Aminoethyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which provide distinct reactivity and potential for diverse applications. Its aminoethyl group also allows for further functionalization and complex formation .
Properties
CAS No. |
85724-98-7 |
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Molecular Formula |
C15H17BClNO2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-(4-methoxyphenyl)boranyl]oxyethanamine |
InChI |
InChI=1S/C15H17BClNO2/c1-19-15-8-4-13(5-9-15)16(20-11-10-18)12-2-6-14(17)7-3-12/h2-9H,10-11,18H2,1H3 |
InChI Key |
CKRKZDIGPYFNGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCCN |
Origin of Product |
United States |
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